molecular formula C18H22N4O5S B3309774 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine CAS No. 943104-46-9

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Cat. No.: B3309774
CAS No.: 943104-46-9
M. Wt: 406.5 g/mol
InChI Key: ZDAVLYVPLWULIY-UHFFFAOYSA-N
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Description

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is an intricate compound with a broad array of potential applications. As a sulfonamide derivative with both piperidine and pyrazole functional groups, it is of particular interest in various fields of scientific research due to its unique structural characteristics and reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can be carried out through multiple steps involving several specific reagents and conditions:

  • Formation of Pyrazole Core: : The synthesis begins with the preparation of the pyrazole core. Starting from 3,5-dimethylpyrazole, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

  • Benzoylation: : The nitrated pyrazole then undergoes benzoylation with 2-nitrobenzoyl chloride in the presence of a base like pyridine to yield the intermediate benzoyl pyrazole.

  • Sulfonylation: : The benzoyl pyrazole intermediate is subjected to sulfonylation with sulfonyl chloride in an aprotic solvent like dichloromethane under basic conditions to attach the sulfonyl group.

  • Piperidine Introduction: : The final step involves the reaction of the sulfonyl pyrazole intermediate with 4-methylpiperidine. This can be achieved through a nucleophilic substitution reaction in the presence of a base like triethylamine, completing the synthesis of the target compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale and yield, often involving automated processes and continuous flow chemistry to ensure consistency and efficiency. The reactions can be carried out in large reactors with precise control over temperature, pH, and reaction times.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo several types of reactions, including:

  • Oxidation: : The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride can further transform the nitro group into other functional groups.

Common Reagents and Conditions Used

  • Oxidation: : Use of oxidizing agents like potassium permanganate under controlled conditions.

  • Reduction: : Catalytic hydrogenation with palladium on carbon or use of metal hydrides.

  • Substitution: : Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include derivatives with altered functional groups, which can be further tailored for specific applications in research or industrial processes.

Scientific Research Applications

Chemistry

In chemistry, this compound is a valuable intermediate for synthesizing more complex molecules, serving as a building block for drug development and materials science.

Biology

In biological studies, it can be used to investigate the interactions of sulfonamide groups with various biological targets, providing insights into enzyme inhibition and protein binding.

Medicine

Medically, it holds potential as a precursor for developing new pharmaceuticals, especially those targeting conditions that can be influenced by sulfonamide or pyrazole derivatives.

Industry

Industrially, it can be used in the production of specialty chemicals, agrochemicals, and dyes, leveraging its unique structural properties for specific functional applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitro group, pyrazole ring, and sulfonamide linkage provide multiple points of interaction:

  • Enzyme Inhibition: : The sulfonamide group can mimic the structure of enzyme substrates, leading to competitive inhibition.

  • Receptor Binding: : The pyrazole ring can participate in aromatic interactions with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Compared to other sulfonamide and pyrazole derivatives, 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is unique due to the combined presence of these functional groups and the specific substitution pattern on the piperidine ring.

Similar Compounds

  • 1-{[3,5-dimethyl-1-(benzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine:

  • 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-piperidine: : Without the methyl substitution on the piperidine, it shows varied biological activities.

  • 4-methyl-1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-piperazine: : A structurally similar compound with piperazine instead of piperidine, offering alternative interactions.

Hope this detailed article satisfies your curiosity about this fascinating compound!

Properties

IUPAC Name

[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-12-8-10-20(11-9-12)28(26,27)17-13(2)19-21(14(17)3)18(23)15-6-4-5-7-16(15)22(24)25/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAVLYVPLWULIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
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1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
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1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
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1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
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1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

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